{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Description
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is a chemical compound with the molecular formula C15H23NO.
Properties
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-6-14(8-13(12)2)9-16-7-3-4-15(10-16)11-17/h5-6,8,15,17H,3-4,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTCAYJHQGDJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl]methanol
- Molecular Formula :
- InChI Key : JZTCAYJHQGDJBE-UHFFFAOYSA-N
Chemical Research
- Building Block : This compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new compounds with potential applications in various fields.
Biological Research
- Biochemical Pathways : It is utilized in studies focusing on biological pathways and interactions, particularly those involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
- Pharmacological Studies : The compound's interaction with various receptors may lead to insights into new therapeutic agents targeting neurological disorders.
Industrial Applications
- Specialty Chemicals : It is employed in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Neurotransmitter Interaction
A study highlighted how compounds similar to {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol interact with dopamine receptors. These interactions suggest potential applications in developing drugs for treating conditions like Parkinson's disease or schizophrenia.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process for {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol demonstrated improvements in yield and purity using continuous flow reactors. This advancement has implications for industrial-scale production.
Investigations into the biological activity of this compound revealed its potential as an anti-inflammatory agent. The study assessed its effects on specific inflammatory pathways, indicating a promising avenue for further research.
Mechanism of Action
The mechanism of action of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simpler structure with similar amine functionality.
3,4-Dimethylbenzyl alcohol: Shares the aromatic ring and hydroxyl group but lacks the piperidine moiety.
N-Methylpiperidine: Similar piperidine ring but with a methyl group instead of the benzyl group.
Uniqueness: {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is unique due to its combination of the piperidine ring and the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Biological Activity
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is a chemical compound with the molecular formula C15H23NO. It belongs to a class of compounds that have been studied for their potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is largely influenced by its interactions with various receptors and enzymes. Similar compounds have shown the ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in the treatment of various neuropsychiatric disorders.
Pharmacokinetics
The pharmacokinetic profile of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Factors like solubility and stability in biological environments significantly affect its bioavailability and therapeutic efficacy.
Biological Effects
Research indicates that compounds similar to {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol may exhibit various biological effects, including:
- Antidepressant-like activity : By modulating serotonin levels.
- Analgesic properties : Through interaction with opioid receptors.
- Antibacterial activity : Some derivatives show promise against bacterial strains .
Case Studies
Several studies have investigated the biological activities of piperidine derivatives, including {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol:
- Antidepressant Activity : A study demonstrated that piperidine derivatives could enhance serotonin levels in the brain, leading to antidepressant-like effects in animal models .
- Analgesic Properties : Research indicated that certain piperidine compounds exhibit high affinity for opioid receptors, suggesting potential as analgesics. For instance, a related compound showed significant efficacy in pain models .
- Antibacterial Screening : A series of piperidine derivatives were tested for antibacterial activity against various pathogens. Results indicated that some derivatives had notable effectiveness against resistant strains .
Comparative Analysis
To better understand the unique properties of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol compared to other compounds, the following table summarizes key features:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol | C15H23NO | Antidepressant, Analgesic | Modulates serotonin and opioid receptors |
| 3,4-Dimethylbenzyl alcohol | C10H14O | Limited | Lacks piperidine moiety |
| N-Methylpiperidine | C7H17N | Mild analgesic | Lower receptor affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
